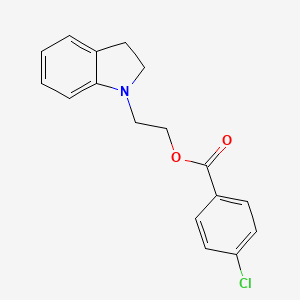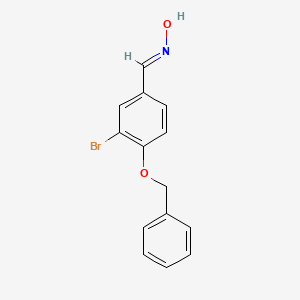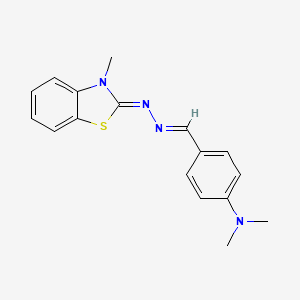![molecular formula C21H25N3O4S B5544257 N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)
N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide is a compound with significant relevance in scientific research. It belongs to the class of indole derivatives, which are essential elements of many natural and synthetic compounds possessing biological activity. These derivatives are of interest due to their diverse chemical reactions and properties, contributing to various fields of chemical and biological sciences.
Synthesis Analysis
The synthesis of indole derivatives involves various chemical reactions, including the interaction of different sulfonamides with organic or inorganic compounds. For instance, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) with 2,3-dimethylindole has been explored to produce new biologically active compounds (Avdeenko, Yakymenko, & Konovalova, 2020). Moreover, structural isomers of benzenesulfonyl chloride have been synthesized and characterized, revealing insights into the molecular and electronic structure of these compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Molecular Structure Analysis
The molecular structure of these compounds is determined using various techniques such as X-ray crystallography. For example, the crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been carried out, providing detailed information on the arrangement of atoms and the geometry of the molecule (Al-Hourani et al., 2016).
Chemical Reactions and Properties
These indole derivatives participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. The interactions and reactions are influenced by factors such as redox potential and steric hindrance. Additionally, the chemical properties like reactivity, stability, and interaction with other molecules play crucial roles in determining the applicability of these compounds in different scientific domains.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior and application of these compounds in different environments. These properties are typically studied through experimental approaches and contribute to the compound's characterization and potential usage in research and development.
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity with various reagents, its stability under different conditions, and its potential to undergo a range of chemical transformations. These properties are essential for designing synthesis pathways, understanding biological activity, and exploring the compound's utility in various chemical and pharmaceutical applications.
References:
科学的研究の応用
Antioxidant and Enzyme Inhibitory Profile
N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide, as part of a series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties, has been investigated for its antioxidant properties and enzyme inhibitory potential. These compounds exhibit moderate antioxidant activity, assessed through DPPH radical scavenging and metal chelating methods, and show significant inhibitory potency against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, suggesting potential therapeutic applications for conditions associated with oxidative stress and enzyme dysregulation (Nabih Lolak et al., 2020).
Antimicrobial and Antituberculosis Properties
Research has shown that derivatives of N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide possess significant antimycobacterial activity. A study highlighted the synthesis of thiourea derivatives bearing benzenesulfonamide moiety, which demonstrated high activity against Mycobacterium tuberculosis. The introduction of specific moieties has been found to enhance the antimicrobial potency of these compounds, indicating their potential as antituberculosis agents (M. Ghorab et al., 2017).
Carbonic Anhydrase Inhibition
Another significant area of application is the inhibition of carbonic anhydrase (CA) isoforms, particularly hCA IX and XII, by sulfonamide derivatives. These isoforms are associated with tumor growth and metastasis, making inhibitors potential candidates for anticancer therapy. Several studies have developed ureido benzenesulfonamides incorporating 1,3,5-triazine moieties that show potent and selective inhibition of hCA IX and XII. This selective inhibition suggests a therapeutic potential in targeting tumor-associated carbonic anhydrases (Nabih Lolak et al., 2019).
特性
IUPAC Name |
N,N-dimethyl-1-(4-morpholin-4-ylbenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-22(2)29(26,27)19-7-8-20-17(15-19)9-10-24(20)21(25)16-3-5-18(6-4-16)23-11-13-28-14-12-23/h3-8,15H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGFRNRNGRCPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-{[4-(morpholin-4-yl)phenyl]carbonyl}-2,3-dihydro-1H-indole-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)


![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)
![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)
![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)
![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)